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molecular formula C10H10N2O B8737491 1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

Cat. No. B8737491
M. Wt: 174.20 g/mol
InChI Key: KEHXBISWXRCSIL-UHFFFAOYSA-N
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Patent
US04791202

Procedure details

In 25 ml of water and 25 ml of EtOH, 1.14 g of 6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine was heated to 80° C. together with 100 mg of ferrous chloride. With stirring, 2.5 ml of conc. hydrochloric acid was added at a refluxing rate and the mixture was stirred for 1 hour. Upon heating, insoluble matter was removed by filtration. After the insoluble matter was thoroughly washed with ethanol, the solvent was removed by distillation under reduced pressure. An aqueous sodium bicarbonate solution was added to the residue and the mixture was extracted with chloroform. After washing with water and drying over magnesium sulfate, chloroform was removed by distillation under reduced pressure. The residue was purified by column chromatography to obtain 500 mg of 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine
Quantity
1.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous chloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]([CH3:15])=[CH:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[CH:13][N:14]=2)[CH:11]=1)([O-])=O.Cl.[OH2:17]>CCO>[N:14]1[CH:13]=[CH:12][N:10]2[CH:11]=[C:6]([CH2:5][C:4](=[O:17])[CH3:15])[CH:7]=[CH:8][C:9]=12

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine
Quantity
1.14 g
Type
reactant
Smiles
[N+](=O)([O-])C(=CC=1C=CC=2N(C1)C=CN2)C
Name
ferrous chloride
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating
CUSTOM
Type
CUSTOM
Details
insoluble matter was removed by filtration
WASH
Type
WASH
Details
After the insoluble matter was thoroughly washed with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous sodium bicarbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=CC(=C2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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